BenchChemオンラインストアへようこそ!

4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine

sigma-1 receptor pain neuropharmacology

4‑(4‑Benzylpiperidin‑1‑yl)‑1‑methylpyrazolo[3,4‑d]pyrimidine (CAS 861211‑59‑8) is a heterocyclic small molecule that combines a pyrazolo[3,4‑d]pyrimidine core with a 4‑benzylpiperidine substituent at the 4‑position and a methyl group at N1. It belongs to a class of compounds that have been explored as sigma‑1 receptor (σ1R) ligands, kinase inhibitors, and phosphodiesterase modulators.

Molecular Formula C18H21N5
Molecular Weight 307.4 g/mol
CAS No. 861211-59-8
Cat. No. B3038426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine
CAS861211-59-8
Molecular FormulaC18H21N5
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C18H21N5/c1-22-17-16(12-21-22)18(20-13-19-17)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3
InChIKeyHNDXZWKMORMHRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine (CAS 861211‑59‑8) Is a Differentiated Research Tool in Pyrazolopyrimidine Procurement


4‑(4‑Benzylpiperidin‑1‑yl)‑1‑methylpyrazolo[3,4‑d]pyrimidine (CAS 861211‑59‑8) is a heterocyclic small molecule that combines a pyrazolo[3,4‑d]pyrimidine core with a 4‑benzylpiperidine substituent at the 4‑position and a methyl group at N1. It belongs to a class of compounds that have been explored as sigma‑1 receptor (σ1R) ligands, kinase inhibitors, and phosphodiesterase modulators. The benzylpiperidine moiety is a privileged pharmacophore that enhances lipophilicity and influences target selectivity. This guide provides procurement‑focused, comparator‑anchored evidence to support its selection over close structural analogs lacking the same substitution pattern [1][2].

Why Structurally Similar Pyrazolo[3,4‑d]pyrimidines Cannot Substitute for CAS 861211‑59‑8 in Sigma‑1 or PDE9A Research


In‑class pyrazolo[3,4‑d]pyrimidines cannot be freely interchanged because the 4‑position substituent is a primary determinant of both potency and selectivity. In sigma‑1 receptor programs, replacing the benzylpiperidine group with simpler amines or acylamino moieties produces >10‑fold reductions in σ1R binding affinity and alters lipophilic ligand efficiency (LLE) [1]. Similarly, in phosphodiesterase 9A (PDE9A) inhibitor series, the nature of the N‑substituent on the pyrazolo[3,4‑d]pyrimidine scaffold dictates IC50 values, with certain benzyl‑containing analogs achieving nanomolar inhibition while close congeners lose activity entirely [2]. The specific combination of a 1‑methyl group and a 4‑(4‑benzylpiperidin‑1‑yl) substituent therefore represents a unique pharmacophoric fingerprint that cannot be replicated by generic replacement with unsubstituted piperidine, morpholine, or simple alkylamino derivatives.

Quantitative Differentiation Evidence for 4‑(4‑Benzylpiperidin‑1‑yl)‑1‑methylpyrazolo[3,4‑d]pyrimidine Against Its Closest Structural Analogs


Sigma‑1 Receptor Affinity Advantage of 4‑Benzylpiperidine Substitution Over 4‑Acylamino Congeners

In a focused series of 4‑substituted pyrazolo[3,4‑d]pyrimidines, the replacement of acylamino groups by cyclic amines such as benzylpiperidine yielded superior σ1R affinity. While the 4‑acylamino derivative 9a (Part 1) exhibited moderate σ1R binding, the introduction of cyclic substituents in Part 2 produced ligands with Ki values in the low nanomolar range and markedly improved selectivity over σ2R. The benzylpiperidine‑containing prototype 12f achieved a σ1R Ki of 1.2 nM with >800‑fold selectivity over σ2R, demonstrating that the benzylpiperidine motif is a critical driver of both potency and selectivity [1][2].

sigma-1 receptor pain neuropharmacology

Lipophilic Ligand Efficiency (LLE) Superiority of 4‑Cyclic Amino Pyrazolopyrimidines Over 4‑Acylamino Variants

Lipophilic ligand efficiency (LLE = pKi − logP) is a key parameter for prioritizing compounds with balanced potency and physicochemical properties. The 4‑cyclic amino series (including benzylpiperidine analogs) in the σ1R program achieved LLE values >6, whereas the earlier 4‑acylamino series generally exhibited LLE <5. For instance, compound 12f showed an LLE of 6.5 compared to ~4.5 for the 4‑acylamino progenitor 9a. This improvement reduces the risk of promiscuous binding and enhances the developability profile [1].

lipophilic ligand efficiency ADMET drug-likeness

PDE9A Inhibitory Potency: N‑Substituted Pyrazolo[3,4‑d]pyrimidine Ketones Reveal Critical Role of 4‑Position Substituent

Patent US9617269 discloses a library of N‑substituted pyrazolo[3,4‑d]pyrimidine ketones as PDE9A inhibitors. Within this series, the most potent compounds bear benzyl‑type N‑substituents and achieve IC50 values as low as 5.5–6 nM. Closely related analogs with truncated or altered N‑substitution patterns show 10‑ to 20‑fold weaker inhibition (IC50 = 52–121 nM). Although CAS 861211‑59‑8 is a ketone‑free variant, its 4‑benzylpiperidine group mirrors the privileged N‑benzyl motif that drives PDE9A potency. This structural mimicry suggests that the target compound retains key pharmacophoric elements for PDE9A engagement, while its non‑ketone nature may confer improved metabolic stability [1].

phosphodiesterase 9A CNS cGMP signaling

Physicochemical Differentiation: Lipophilicity and Permeability Profile of the Benzylpiperidine Scaffold

The presence of the 4‑benzylpiperidine group elevates logP into an optimal range for passive membrane permeability and CNS penetration. Calculated logP for CAS 861211‑59‑8 is approximately 2.7–3.0, compared to <1.5 for analogous 4‑amino‑ or 4‑oxo‑substituted pyrazolo[3,4‑d]pyrimidines. This physicochemical shift translates into higher predicted blood‑brain barrier permeability, a critical attribute for CNS‑targeted probes. The σ1R program explicitly demonstrated that cyclic 4‑substituents improve brain exposure relative to acylamino derivatives [1].

physicochemical properties CNS penetration logP

Optimal Research and Procurement Scenarios for 4‑(4‑Benzylpiperidin‑1‑yl)‑1‑methylpyrazolo[3,4‑d]pyrimidine Based on Quantitative Evidence


Sigma‑1 Receptor Probe Development for Pain and Neuroprotection

The compound is ideally suited as a starting point or reference ligand for σ1R antagonist programs targeting neuropathic pain, neurodegeneration, or depression. Its benzylpiperidine‑driven high predicted affinity and selectivity (class‑level inference from Part 2 series) make it preferable to 4‑acylamino analogs for in vitro binding and cellular functional assays [1].

PDE9A Inhibitor Scaffold Optimization in CNS Disorders

For teams developing PDE9A inhibitors to modulate cGMP signaling in Alzheimer's disease or schizophrenia, this compound preserves the critical N‑substitution pharmacophore identified in patent US9617269. It may serve as a non‑ketone template with potentially improved metabolic stability while retaining key binding interactions [2].

Structure–Activity Relationship (SAR) Expansion Around the Pyrazolo[3,4‑d]pyrimidine Core

Medicinal chemistry groups can use this compound as a versatile intermediate to explore the impact of further modifications at the N1 position or the piperidine ring. Its synthetic tractability and the well‑documented SAR at the 4‑position enable efficient library enumeration and parallel synthesis [1][2].

CNS‑Targeted Probe with Favorable Physicochemical Profile

The compound's calculated logP (2.7–3.0) and TPSA (56 Ų) place it within established CNS drug‑likeness guidelines (logP 1–5, TPSA < 76 Ų). It can be prioritized over polar 4‑substituted pyrazolopyrimidines when blood‑brain barrier penetration is a prerequisite for target engagement studies [1].

Quote Request

Request a Quote for 4-(4-Benzylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.